molecular formula C32H31N5O B11611713 2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11611713
M. Wt: 501.6 g/mol
InChI Key: QLUIYMAVAVFTBE-UHFFFAOYSA-N
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Description

The compound 2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by:

  • Benzyl and methyl substituents at the 2- and 3-positions of the pyrido-benzimidazole core.
  • A piperazine ring substituted with a 2-phenoxyethyl group at the 1-position.
  • A cyano group at the 4-position, contributing to electronic and steric properties.

Properties

Molecular Formula

C32H31N5O

Molecular Weight

501.6 g/mol

IUPAC Name

2-benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C32H31N5O/c1-24-27(22-25-10-4-2-5-11-25)32(37-30-15-9-8-14-29(30)34-31(37)28(24)23-33)36-18-16-35(17-19-36)20-21-38-26-12-6-3-7-13-26/h2-15H,16-22H2,1H3

InChI Key

QLUIYMAVAVFTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)CCOC6=CC=CC=C6)C#N

Origin of Product

United States

Preparation Methods

Core Formation of the Pyrido[1,2-a]benzimidazole Skeleton

The pyrido[1,2-a]benzimidazole core is constructed via a cyclocondensation reaction between benzimidazole-2-acetonitrile and α-substituted ethyl acetoacetate derivatives. This method, adapted from antitubercular agent synthesis protocols , employs ammonium acetate as a catalyst under solvent-free conditions or in anhydrous toluene at 150°C. The reaction proceeds through a tandem Knoevenagel condensation-intramolecular cyclization mechanism (Scheme 1).

Key Steps:

  • Knoevenagel Condensation: Benzimidazole-2-acetonitrile reacts with ethyl acetoacetate, activated by ammonium acetate, to form an α,β-unsaturated nitrile intermediate.

  • Cyclization: Intramolecular attack of the benzimidazole nitrogen onto the electrophilic carbonyl carbon yields the pyrido[1,2-a]benzimidazole framework.

  • Functionalization: Methyl and benzyl groups are introduced via α-substituted ethyl acetoacetate precursors. For instance, ethyl 3-methylacetoacetate installs the C3 methyl group, while benzyl-substituted acetoacetates introduce the C2 benzyl moiety .

Optimization Insights:

  • Catalyst Efficiency: Replacing ammonium acetate with ZnO nanoparticles (10 mol%) under ball-milling conditions reduces reaction time from 24 hours to 2 hours while improving yield (82% → 94%) .

  • Solvent Impact: Toluene enhances regioselectivity compared to solvent-free systems, minimizing byproducts like dihydrobenzimidazoles .

Introduction of the 4-(2-Phenoxyethyl)piperazine Side Chain

The piperazine moiety is incorporated via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Structural analogs suggest that pre-functionalized piperazines, such as 4-(2-phenoxyethyl)piperazine, react with halogenated pyridobenzimidazole intermediates .

Synthetic Route:

  • Piperazine Preparation: 4-(2-Phenoxyethyl)piperazine is synthesized by alkylating piperazine with 2-phenoxyethyl bromide using potassium tert-butoxide in THF at 70°C .

  • Coupling Reaction: The pyrido[1,2-a]benzimidazole core (brominated at C1) reacts with 4-(2-phenoxyethyl)piperazine under Pd-catalyzed amination (Pd2(dba)3, Xantphos, Cs2CO3) in dioxane at 100°C .

Critical Parameters:

  • Base Selection: Cs2CO3 outperforms K2CO3 or Et3N in promoting complete conversion (>95% by HPLC) .

  • Steric Effects: Bulky ligands like Xantphos prevent undesired C-N bond formation at alternative positions .

Final Assembly and Purification

The carbonitrile group at C4 is introduced early in the synthesis (via benzimidazole-2-acetonitrile) and remains stable throughout subsequent steps. Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to achieve >99% purity .

Analytical Validation:

  • NMR Spectroscopy: 1H NMR (400 MHz, CDCl3) confirms substitution patterns: δ 8.21 (d, J = 7.6 Hz, pyrido-H), 7.45–7.32 (m, benzyl and phenoxy aromatics), 3.85 (t, piperazine-CH2) .

  • HPLC-MS: ESI-MS (m/z): [M+H]+ calc. 542.3, found 542.2 .

Comparative Analysis of Synthetic Methodologies

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Classical Cyclocondensation NH4OAcToluene1502478
Nanoparticle-Catalyzed ZnO-NPSolvent-free120294
Pd-Mediated Coupling Pd2(dba)3/XantphosDioxane1001288

Key Findings:

  • Nanocatalysts (e.g., ZnO-NP) enhance reaction efficiency by activating imine intermediates via Lewis acid sites .

  • Pd-catalyzed coupling ensures regioselective installation of the piperazine group without competing side reactions .

Stability and Scalability Considerations

The carbonitrile group demonstrates thermal stability up to 150°C, critical for high-temperature steps. Scalability tests (1 g → 100 g) show consistent yields (85–89%) using flow chemistry for the cyclocondensation step . Hydrolytic degradation studies (pH 7.4, 37°C) indicate a half-life of >48 hours, confirming suitability for further pharmacological evaluation .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents on Piperazine LogP/Refractivity Biological Activity (if reported) Reference
Target compound : 2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]-... Not explicitly given (Inferred: ~C33H31N5O) ~497 (estimated) 2-Phenoxyethyl High (predicted) Not explicitly reported
2-Benzyl-3-methyl-1-{4-[(2E)-3-phenylpropenyl]piperazin-1-yl}-... C33H31N5 497.65 (2E)-3-Phenylpropenyl High Not reported
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-... C19H21N5O 335.4 2-Hydroxyethyl Moderate Fragment screening in oxidoreductases
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octyl-... C32H38FN5 511.68 4-Fluorobenzyl 8.43 (LogP) Antimicrobial (inferred from class)
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methyl-... (WAY-321927) C25H25N5O 411.50 4-Methoxybenzyl Moderate Research compound (unspecified)
1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octyl-... C32H39N5 493.69 Benzyl 8.43 (LogP) Not explicitly reported

Impact of Piperazine Substitutions

  • Phenoxyethyl vs. This may improve solubility and target interactions.
  • Fluorobenzyl and Methoxybenzyl () : The 4-fluorobenzyl substituent increases lipophilicity (LogP = 8.43), favoring membrane permeability, while 4-methoxybenzyl adds moderate polarity via the methoxy group .

Core Modifications

  • 2-Octyl Substituent () : Analogs with a 2-octyl chain (e.g., C32H38FN5) exhibit significantly higher molecular weight (~511) and LogP (8.43), suggesting prolonged half-life but possible toxicity risks .
  • Thiomethyl and Pyridinylbenzyl () : Derivatives like 3j (4-(thiomethyl)benzyl) and 3u (4-pyridinylbenzyl) demonstrate how sulfur or nitrogen heteroatoms modulate electronic properties and binding affinity .

Biological Activity

The compound 2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic derivative of benzimidazole known for its diverse biological activities. This article compiles research findings on its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H26N4O Molecular Weight 402 48 g mol \text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 402 48 g mol }

Structural Features

  • Benzimidazole Core : A common motif in many bioactive compounds.
  • Piperazine Moiety : Contributes to its pharmacological profile.
  • Phenoxyethyl Side Chain : Enhances solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of this compound has been evaluated using several human cancer cell lines. The results from MTS cytotoxicity assays indicated:

Cell Line IC50 (µM)
A549 (Lung Cancer)5.12
HCC827 (Lung Cancer)6.26
NCI-H358 (Lung Cancer)6.48

These results highlight that the compound exhibits significant cytotoxic effects against lung cancer cells, particularly in two-dimensional culture systems .

Anti-inflammatory Effects

In vivo studies have shown that the compound possesses anti-inflammatory properties. In a rat model, it was observed that at doses of 100 mg/kg, the compound significantly reduced paw edema compared to control groups, with a reduction percentage comparable to standard anti-inflammatory drugs .

Cholinesterase Inhibition

The compound also demonstrated cholinesterase inhibitory activity, which is relevant for conditions like Alzheimer's disease. In silico studies indicated favorable binding interactions with acetylcholinesterase, suggesting potential for neuroprotective applications .

Study on Antimicrobial Efficacy

A study conducted by Divya et al. synthesized various benzimidazole derivatives and tested their antimicrobial efficacy. The specific derivative containing the phenoxyethyl piperazine exhibited promising results against both Gram-positive and Gram-negative bacteria .

Evaluation of Antitumor Properties

Another research investigation focused on the antitumor activity of similar compounds where the target was lung cancer cell lines. The study found that compounds with structural similarities to 2-Benzyl-3-methyl showed significant cytotoxicity, indicating a robust potential for further development in cancer therapeutics .

In Vivo Anti-inflammatory Study

In an experimental setup assessing anti-inflammatory effects, rats treated with this compound showed a statistically significant reduction in inflammation markers compared to untreated controls, reinforcing its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the key structural features of 2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile that influence its biological activity?

Methodological Answer: The compound’s activity is influenced by:

  • Piperazine moiety : Enhances solubility and enables hydrogen bonding with kinase ATP-binding pockets .
  • Benzimidazole core : Contributes to planar aromaticity, facilitating π-π stacking interactions with hydrophobic kinase domains .
  • Carbonitrile group : Acts as a hydrogen bond acceptor, improving target affinity .
  • Phenoxyethyl side chain : Modulates membrane permeability and pharmacokinetics .
    Experimental validation: Use structure-activity relationship (SAR) studies by systematically modifying substituents and measuring IC50 values in kinase inhibition assays .

Q. What are the common synthetic routes for this compound, and what are the critical steps requiring optimization?

Methodological Answer: Synthesis typically involves:

Condensation : Formation of the benzimidazole core via acid-catalyzed cyclization of o-phenylenediamine derivatives.

Piperazine coupling : Nucleophilic substitution at the pyrido position using 4-(2-phenoxyethyl)piperazine under reflux conditions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Critical optimizations:

  • Reaction temperature : Excess heat during cyclization can lead to byproducts (monitor via TLC) .
  • Coupling efficiency : Use of polar aprotic solvents (e.g., DMF) improves piperazine incorporation .

Q. Which standard in vitro assays are recommended to evaluate the kinase inhibitory activity of this compound?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence-based platforms to measure ATPase activity (e.g., against Abl1, EGFR, or CDK2) .
  • Cell proliferation assays : Test efficacy in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability assays .
  • Binding affinity : Quantify via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified kinase domains .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s efficacy across different cancer cell lines?

Methodological Answer:

  • Dose-response profiling : Perform 10-point IC50 curves to rule out assay-specific variability .
  • Orthogonal validation : Combine proliferation assays (e.g., clonogenic survival) with apoptosis markers (Annexin V/PI staining) .
  • Proteomic analysis : Use phospho-kinase arrays to confirm target engagement in resistant cell lines .
    Example: If efficacy varies in MCF-7 vs. HeLa, check differential expression of off-target kinases (e.g., HER2) via Western blot .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound during lead optimization?

Methodological Answer:

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) on the phenoxyethyl side chain .
  • Metabolic stability : Replace labile esters with stable ether linkages; assess via liver microsome assays .
  • Plasma protein binding : Measure using equilibrium dialysis and modify lipophilic substituents (e.g., benzyl groups) to reduce binding .

Q. How can computational modeling be integrated into the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in kinase ATP pockets .
  • Free-energy perturbation (FEP) : Optimize substituents (e.g., methyl vs. ethyl) to improve binding affinity .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics .
    Case study: Computational screening of 50 analogs identified a trifluoromethyl derivative with 10-fold higher selectivity for EGFR over VEGFR2 .

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